molecular formula C12H14ClN5O3S B14090702 Tizanidine lactate CAS No. 106314-85-6

Tizanidine lactate

Cat. No.: B14090702
CAS No.: 106314-85-6
M. Wt: 343.79 g/mol
InChI Key: LIVDAGUZLLMLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tizanidine lactate is a research chemical provided as a high-purity salt form for scientific investigation. Its primary research value lies in its action as a centrally-acting alpha-2 adrenergic receptor agonist . The compound's mechanism involves presynaptic inhibition of motor neurons within the central nervous system, leading to a reduction in the release of excitatory amino acids such as glutamate and aspartate . This action results in the suppression of polysynaptic reflexes, which is key to its study in models of muscle spasticity and neuropathic pain . Researchers utilize this compound to explore pathways related to spasticity management, often in the context of conditions like multiple sclerosis and spinal cord injury . Beyond its antispastic properties, its anti-nociceptive and anticonvulsant activities are also of significant scientific interest . From a pharmacokinetic perspective, Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2 , and has a relatively short elimination half-life of approximately 2.5 hours . This profile makes it a relevant compound for drug metabolism and interaction studies. Investigators should note that potent inhibitors of CYP1A2 are contraindicated in clinical use due to significant drug interaction risks, a critical consideration for in vivo research design . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

106314-85-6

Molecular Formula

C12H14ClN5O3S

Molecular Weight

343.79 g/mol

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;2-hydroxypropanoic acid

InChI

InChI=1S/C9H8ClN5S.C3H6O3/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;1-2(4)3(5)6/h1-2H,3-4H2,(H2,11,12,13);2,4H,1H3,(H,5,6)

InChI Key

LIVDAGUZLLMLHS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization for Research

Novel Synthetic Pathways for Tizanidine (B1208945) Base

The synthesis of the tizanidine base, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, has evolved to improve efficiency, safety, and yield. researchgate.net Traditional methods often involve multiple steps with reactive agents that can lead to impurities. google.com

One established pathway begins with 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833), which is reacted with ammonium (B1175870) thiocyanate (B1210189) and benzoyl chloride. The resulting thiourea (B124793) derivative is then S-methylated using methyl iodide and subsequently cyclized with ethylenediamine (B42938) to form the tizanidine base. researchgate.netresearchgate.net

More recent and innovative approaches aim to streamline this process. A notable development involves the direct reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with imidazoline-2-sulfonic acid in the presence of an organic acid, which can directly yield tizanidine organic acid salts. researchgate.net Another novel strategy utilizes mechanochemistry, a solvent-free method that can enhance reaction rates and reduce waste, demonstrating its utility in preparing key tizanidine intermediates. researchgate.net Furthermore, iron-catalyzed C-H functionalization has been explored to achieve highly regioselective synthesis of tizanidine precursors, offering a more efficient and controlled route. nih.gov

A comparison of these synthetic strategies highlights the ongoing efforts to optimize the production of research-grade tizanidine base.

Synthetic StrategyKey ReagentsReported AdvantagesReference
Traditional Thiourea RouteAmmonium thiocyanate, methyl iodide, ethylenediamineWell-established multi-step process researchgate.net
Direct Salt FormationImidazoline-2-sulfonic acid, organic acidsFewer steps, direct formation of salts researchgate.net
MechanochemistrySolid-state reagents, ball-millingSolvent-free, eco-friendly, rapid researchgate.net
Iron-Catalyzed C-H FunctionalizationIron sulfonate catalystHigh ortho-selectivity, improved efficiency nih.gov

Preparation of Tizanidine Lactate (B86563) Salt Forms for Specific Research Applications

While tizanidine is often used as its hydrochloride salt, the preparation of other salt forms, such as tizanidine lactate, is crucial for specific research applications, including formulation development and bioavailability studies. enpress-publisher.comgoogle.com The selection of a particular salt form can significantly influence a drug's physicochemical properties, such as solubility, stability, and dissolution rate. criver.com

The preparation of tizanidine salts generally involves reacting the tizanidine base with a selected carboxylic acid. google.com For instance, this compound can be prepared by dissolving the tizanidine base in a suitable solvent, like ethanol (B145695) or isopropanol, and adding lactic acid. The resulting salt precipitates from the solution and can be isolated. google.comgoogle.com This method allows for the creation of various organic acid salts, which can then be screened for optimal properties. Research has shown that dissolving the tizanidine base is greatly facilitated by the addition of carboxylic acids, which leads to the formation of the corresponding salt. google.com

The choice of salt form is critical in research aimed at developing new delivery systems, such as controlled-release oral formulations or transdermal patches, where properties like solubility and permeability are paramount. google.commdpi.com

Isotopic Labeling Techniques for Metabolic and Distribution Research

Isotopic labeling is an indispensable tool for studying the metabolism, distribution, and pharmacokinetic profiles of drug compounds. In tizanidine research, stable isotopes like deuterium (B1214612) (D or ²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule. sigmaaldrich.comsynzeal.com

The synthesis of isotopically labeled tizanidine involves using deuterated or ¹³C-enriched starting materials or reagents. google.com For example, deuterated tizanidine (e.g., Tizanidine-d4) can be synthesized for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.compharmaffiliates.com This ensures accurate measurement of the unlabeled drug in biological samples. sigmaaldrich.com The use of Tizanidine-d4 hydrochloride has been highlighted as important for generating precise pharmacokinetic data. sigmaaldrich.com

Labeled compounds are essential for:

Metabolic Profiling: Tracing the biotransformation of tizanidine in vivo to identify its metabolites. fda.gov

Pharmacokinetic Studies: Accurately quantifying drug concentrations in plasma, tissues, and excreta over time. sigmaaldrich.com

Receptor Binding Assays: Using labeled ligands to study interactions with target receptors.

Patents describe methods for preparing deuterated tizanidine by condensing aminobenzothiadiazole with a deuterated acetyl imidazolone, demonstrating specific strategies to achieve high levels of isotopic enrichment. google.com

Synthesis of Tizanidine Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For tizanidine, this involves synthesizing a series of derivatives where specific parts of the molecule are systematically modified. enpress-publisher.com

Although specific SAR studies on novel tizanidine derivatives are often proprietary, the general approach involves standard organic synthesis reactions to create analogues. For example, modifications could include:

Altering the substituent on the benzothiadiazole ring (e.g., replacing the chloro group).

Modifying the imidazoline (B1206853) ring.

Changing the amine linker.

These studies are crucial for the rational design of new therapeutic agents. unisi.it

Impurity Profiling and Control in Research-Grade Tizanidine

Ensuring the purity of research-grade tizanidine is critical for obtaining reliable and reproducible experimental results. Impurity profiling involves the identification, quantification, and characterization of unwanted chemicals that may be present in the final product. nih.gov These impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation products. google.comnih.gov

Regulatory bodies and pharmacopeias list several known impurities associated with tizanidine synthesis. nih.govvenkatasailifesciences.com High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the separation and quantification of these impurities. nih.govresearchgate.netjapsonline.com

Commonly identified process-related impurities include:

Related Compound A: 4-amino-5-chloro-2,1,3-benzothiadiazole (an unreacted starting material). nih.gov

Thiourea derivatives: Intermediates from certain synthetic routes. nih.gov

Dimer impurities: Formed by the reaction of two tizanidine molecules. pharmaffiliates.comnih.gov

Displacement products: Such as the impurity formed by the displacement of the chlorine atom with ethanethiol. nih.gov

The characterization of these impurities is performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Strict control over the synthetic process and purification steps is necessary to minimize these impurities to acceptable levels for research applications. nih.gov

Impurity Name/TypePotential OriginAnalytical Detection MethodReference
Tizanidine EP Impurity A (4-amino-5-chloro-2,1,3-benzothiadiazole)Starting materialHPLC, UPLC nih.govvenkatasailifesciences.com
Tizanidine EP Impurity D (S-methyl isothiourea intermediate)IntermediateHPLC, UPLC veeprho.compharmaffiliates.com
Tizanidine Dimer ImpuritySide reactionHPLC, UPLC pharmaffiliates.comnih.gov
1-Acetylimidazolidine-2-thioneReagent-related impurityHPLC, UPLC pharmaffiliates.comnih.gov
N-AcetyltizanidineSide reaction/degradationHPLC, UPLC pharmaffiliates.comnih.gov

Molecular and Cellular Mechanisms of Action Research

Alpha-2 Adrenergic Receptor Agonism Studies

Tizanidine's interaction with alpha-2 (α2) adrenergic receptors is the principal driver of its pharmacological activity. drugbank.comnih.gov It is structurally related to clonidine (B47849) but exhibits distinct properties in its receptor interactions and resulting physiological effects. nih.govnih.gov Its action is primarily centered within the spinal cord and brain, where it modulates neuronal activity. nih.govnihr.ac.uk

Table 1: Comparative Binding Affinity of Tizanidine (B1208945) for Adrenergic Receptor Subtypes

Receptor Subtype Mean Affinity (Ki value in nmol/L)
Alpha-2A 55.7 nih.gov
Alpha-2B 178.0 nih.gov
Alpha-2C 120.0 nih.gov

This table is interactive. Click on the headers to sort.

Data sourced from a 2024 review on tizanidine's pharmacology, indicating its binding affinities for the three alpha-2 adrenoceptor subtypes. nih.gov

Tizanidine functions as an agonist at all three alpha-2 adrenoceptor subtypes (α2A, α2B, and α2C), though with varying affinities. nih.govmdpi.com As indicated in the table above, it shows the highest affinity for the α2A subtype. nih.gov The functional consequence of this agonism is a reduction in spasticity by increasing the presynaptic inhibition of motor neurons. drugbank.comncats.iohmdb.ca The activation of these receptors, which are coupled to G-proteins, mediates the catecholamine-induced inhibition of adenylate cyclase. hmdb.ca Some research suggests that the analgesic effect of intrathecally administered tizanidine in neuropathic pain models is mediated primarily through the α2B-adrenergic receptor subtype. nih.gov Furthermore, its sedative properties are often attributed to the inhibition of the locus coeruleus in the brainstem via α2-receptor stimulation. dovepress.com

Modulation of Neurotransmitter Release

A key outcome of tizanidine's α2-adrenergic agonism is the modulation of neurotransmitter release at presynaptic nerve terminals in the central nervous system. nih.govcancer.gov

Additionally, as an α2-agonist, tizanidine inhibits the release of norepinephrine (B1679862) from central noradrenergic neurons, which contributes to its mechanism of action. istanbul.edu.trnih.govresearchgate.net

The effects of tizanidine are not limited to direct spinal actions but also involve supraspinal mechanisms and the modulation of descending pathways. nih.govsemanticscholar.org Research indicates that tizanidine can inhibit facilitatory coeruleospinal pathways, which are descending noradrenergic pathways that normally enhance spinal reflex activity. nih.gov By acting on α2-autoreceptors in the locus coeruleus, tizanidine can reduce the activity of these descending facilitatory signals. dovepress.comnih.gov Studies in rats suggest that the depressant effects of tizanidine on spinal reflexes are due to a combination of supraspinal and spinal actions. semanticscholar.org The involvement of descending monoaminergic pathways is crucial, as depleting central norepinephrine can abolish or attenuate the inhibitory effects of tizanidine on spinal reflexes. nih.govjst.go.jp

Effects on Spinal Polysynaptic Reflexes and Interneurons

Tizanidine exerts a pronounced inhibitory effect on spinal cord circuitry, particularly targeting polysynaptic pathways. drugbank.comnih.gov In animal models and human studies, tizanidine has been shown to have a more significant impact on polysynaptic reflexes compared to monosynaptic reflexes. drugbank.comncats.iodrugs.com These polysynaptic pathways, which involve multiple interneurons relaying signals to motor neurons, are heavily implicated in the generation of excessive muscle tone and spasticity. drugbank.comnihr.ac.uk

By inhibiting the release of excitatory amino acids from spinal interneurons, tizanidine effectively suppresses the activity within these complex reflex arcs. psu.edunih.gov This action reduces the pathological hyperexcitability of alpha motor neurons, leading to a reduction in muscle tone, spasms, and clonus. drugbank.comhpra.ie Research in nonanesthetized monkeys confirmed that tizanidine dose-dependently reduces the electromyographic response of polysynaptic flexor reflexes, an effect preventable by an α2-antagonist, yohimbine. nih.gov This highlights the critical role of α2-adrenergic agonism in mediating the depression of spinal polysynaptic activity. nih.gov Tizanidine has no direct effect on skeletal muscle fibers or the neuromuscular junction itself. nihr.ac.ukncats.iodrugs.com

Table 2: Mentioned Chemical Compounds

Compound Name
Tizanidine
Tizanidine lactate (B86563)
Tizanidine hydrochloride
Norepinephrine
Glutamate (B1630785)
Aspartate
Clonidine
Prazosin
Yohimbine
Idazoxan
Glycine
N-methyl-D-aspartate (NMDA)
[3H]-clonidine

Electrophysiological Investigations in Spinal Cord Models

Tizanidine lactate, a centrally acting α2-adrenergic agonist, exerts its primary effects within the spinal cord. mims.comnih.gov Electrophysiological studies have been instrumental in elucidating its mechanism of action. The compound's principal site of action is the spinal cord, where it stimulates presynaptic alpha-2 receptors. mims.com This stimulation inhibits the release of excitatory amino acids, such as glutamate and aspartate, which are responsible for firing neurons that lead to muscle spasms. mims.comdrugbank.com

The primary effect of tizanidine is on polysynaptic pathways at the spinal interneuron level. mims.commedcentral.comdrugs.com By inhibiting the signal transmission in these pathways, which are responsible for excessive muscle tone, tizanidine effectively reduces muscle spasticity. mims.com In contrast, it has no significant effect on monosynaptic spinal reflexes. drugbank.commedcentral.com

Investigations in human subjects with spasticity have shown that tizanidine reinforces both presynaptic and postsynaptic inhibition. nih.gov Specifically, it enhances presynaptic inhibition and two forms of postsynaptic inhibition: Ia reciprocal and Ib nonreciprocal. nih.gov Furthermore, tizanidine markedly reduces flexor reflexes. nih.gov These actions are thought to stem from its effect on spinal interneurons that have been deprived of their normal monoaminergic descending innervation. nih.gov This broad spectrum of activity suggests that tizanidine may correct multiple pathophysiological abnormalities underlying spasticity, leading to a reduction in both brisk tendon jerks and muscle hypertonia. nih.gov

Interactive Table: Electrophysiological Effects of Tizanidine in Spinal Cord Models

ParameterEffect of TizanidinePrimary MechanismReference
Presynaptic Inhibition ReinforcesStimulation of α2-adrenergic receptors nih.gov
Postsynaptic Inhibition (Ia reciprocal & Ib nonreciprocal) ReinforcesAction on spinal interneurons nih.gov
Polysynaptic Reflexes Strong InhibitionInhibition of excitatory amino acid release mims.comdrugbank.commedcentral.com
Monosynaptic Reflexes No significant effectN/A drugbank.commedcentral.com
Flexor Reflexes Markedly reducesAction on spinal interneurons nih.gov
Excitatory Amino Acid (Glutamate, Aspartate) Release ReducesPresynaptic inhibition of motor neurons drugbank.com

Cellular Signal Transduction Cascades

As an α2-adrenergic agonist, tizanidine's mechanism of action is intrinsically linked to G-protein coupled receptor (GPCR) signaling pathways. drugbank.com Upon binding to α2-adrenergic receptors, tizanidine initiates a cascade of intracellular events. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

Recent research has also explored tizanidine's effects on other signaling pathways. For instance, studies on osteosarcoma cells have indicated that tizanidine-induced cytotoxicity may involve the PI3K/AKT signaling pathway. nih.govnih.gov In these cells, tizanidine exposure led to reduced expression levels of p-AKT, p-mTOR, and p-P70S6K. nih.govnih.gov This suggests that tizanidine's effects may extend beyond the classical α2-adrenergic pathway and could involve the modulation of cell survival and proliferation pathways. nih.govnih.gov Furthermore, research has shown that tizanidine can inhibit the proliferation and motility of A549 lung cancer cells by regulating Nischarin, a protein involved in modulating Rac-regulated signal transduction. drugbank.comnih.gov

Investigations into Antinociceptive Mechanisms (Preclinical)

Preclinical studies in animal models have demonstrated that tizanidine possesses antinociceptive (pain-relieving) effects. medcentral.comdrugs.com This activity is also attributed to its agonist action at α2-adrenergic receptors. drugbank.com The central analgesic effect of tizanidine is considered moderate. mims.com

Research has shown that tizanidine can be effective in models of neuropathic pain. dovepress.com For example, in a spared nerve injury model, tizanidine's antinociceptive effects were linked to the inhibition of the TLR4/NF-κB p65 signaling pathway, which subsequently suppresses the production of pro-inflammatory cytokines. dovepress.com The antiallodynic effect of tizanidine in female neuropathic rats has been attributed to the activation of adrenergic α2A/2B receptors. dovepress.com

Isobolographic analysis in rats has demonstrated a synergistic interaction between tizanidine and the nonsteroidal anti-inflammatory drug (NSAID) ketorolac (B1673617) in a thermal hyperalgesia model, suggesting a potential for combination therapy in pain management. researchgate.net

Research on Anticonvulsant Mechanisms (Preclinical)

In addition to its myotonolytic and antinociceptive properties, preclinical animal studies have revealed anticonvulsant activities of tizanidine. drugbank.comresearchgate.net This effect is also believed to be mediated through its agonist action on α2-adrenergic receptors. drugbank.com The similarities in the pathophysiological mechanisms between some models of epilepsy and neuropathic pain provide a rationale for the use of anticonvulsant drugs in pain management. researchgate.net While the precise mechanisms are still under investigation, the ability of tizanidine to modulate neuronal excitability likely plays a key role in its anticonvulsant effects. drugbank.com

Exploration of Gastroprotection Effects (Preclinical)

Preclinical research has uncovered a gastroprotective effect of tizanidine. nih.govnih.gov Animal studies have shown that tizanidine can offer protection against drug-induced ulcers. researchgate.net This effect is particularly relevant when tizanidine is used in combination with NSAIDs, which are known to have gastrointestinal side effects. researchgate.net

In a study involving rats, tizanidine demonstrated a protective effect against gastric damage induced by ketorolac. researchgate.net This gastroprotective activity, observed alongside a synergistic analgesic effect, suggests a therapeutic advantage for combining tizanidine with NSAIDs. researchgate.net The mechanism underlying this gastroprotection is thought to be mediated by tizanidine's pharmacological actions. researchgate.net

Pharmacokinetic Research in Preclinical Models

Absorption Mechanisms and Bioavailability Studies (Animal Models)

Following oral administration in preclinical models, tizanidine (B1208945) is absorbed rapidly and almost completely from the gastrointestinal tract. msdvetmanual.comdrugs.com Peak plasma concentrations are typically reached in approximately one hour. tevauk.comhpra.iehpra.ie However, the compound undergoes significant first-pass metabolism in the liver, which substantially limits its systemic availability. tevauk.comnih.gov This extensive hepatic first-pass effect results in an absolute oral bioavailability of approximately 20% to 40%. drugs.comnih.govrxlist.com In dogs, absorption is noted to be moderately slow, with peak plasma concentrations being achieved between 2.25 and 2.5 hours. msdvetmanual.com The elimination half-life of tizanidine from plasma in patients is between 2 and 4 hours. tevauk.comhpra.ie

Pharmacokinetic ParameterFinding in Animal Models
Absorption Rate Rapidly absorbed, reaching peak plasma concentration in about 1 hour. tevauk.comhpra.iehpra.ie
Bioavailability Limited by extensive first-pass hepatic metabolism to 20-40%. drugs.comnih.govrxlist.com
Peak Plasma Time (Dogs) 2.25 - 2.5 hours. msdvetmanual.com
First-Pass Metabolism Extensive. tevauk.comnih.gov

The presence of food has been shown to have complex effects on the pharmacokinetics of tizanidine, with outcomes differing between various formulations such as tablets and capsules. fda.govmedcentral.com Studies indicate that food can increase the absorption of tizanidine. drugbank.com For the tablet formulation, food was found to increase absorption by about 30%, whereas for the capsule formulation, the increase was approximately 10%. drugbank.com When administered with food, the amount of tizanidine absorbed from the capsule was about 80% of the amount absorbed from the tablet. drugbank.com However, some sources suggest that concomitant food intake does not influence the pharmacokinetic profile of tizanidine tablets. tevauk.comhpra.ie

FormulationEffect of Food on Absorption
Tablets ~30% increase. drugbank.com
Capsules ~10% increase. drugbank.com

Distribution Studies (Animal Models)

Tizanidine exhibits extensive distribution throughout the body in animal models. drugs.comnih.govhres.ca The mean steady-state volume of distribution is reported to be 2.4 L/kg following intravenous administration. drugs.comdrugbank.comhres.ca In lactating rats, tizanidine was found to be excreted in breast milk. drugbank.com

Distribution ParameterFinding in Animal Models
Volume of Distribution (Vss) 2.4 L/kg. drugs.comdrugbank.comhres.ca
Tissue Penetration Extensively distributed throughout the body. drugs.comnih.govhres.ca
Milk Excretion (Rats) Found to be present in the milk of lactating animals. drugs.comdrugbank.com

Preclinical research in animal models has demonstrated that tizanidine readily crosses the blood-brain barrier. tevauk.comhpra.iehpra.ie This characteristic is crucial for its action as a centrally acting agent. Studies developing new delivery systems, such as intranasal nanoemulsions, have aimed to further enhance brain uptake. nih.govpnrjournal.com Research in mice using specific formulations showed significantly higher brain uptake compared to conventional methods. nih.govpnrjournal.com

Tizanidine is approximately 30% bound to plasma proteins. drugs.comtevauk.comhpra.iehpra.ienih.govdrugbank.comhres.ca This binding is reported to be independent of the drug's concentration over the therapeutic range. hres.ca

Protein Binding ParameterFinding
Plasma Protein Binding Approximately 30%. drugs.comtevauk.comhpra.iehpra.ienih.govdrugbank.comhres.ca
Concentration Dependence Independent of concentration over the therapeutic range. hres.ca

Metabolism Pathways and Enzyme Kinetics

In preclinical and human studies, several metabolites of tizanidine have been identified. The two principal metabolites resulting from the hepatic biotransformation are chemically identified as 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole and 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole. drugbank.com These major metabolites have been shown to be without pharmacological activity in animal models. hres.ca

The metabolism of tizanidine is almost exclusively mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Extensive research has identified CYP1A2 as the primary isoenzyme responsible for the metabolic clearance of tizanidine. drugbank.comnih.govnih.govresearchgate.netnih.govprobes-drugs.org Studies using recombinant human CYP isoforms have confirmed that while CYP1A2 substantially metabolizes tizanidine, other isoforms contribute to a much lesser extent. nih.govnih.gov The significant reliance on the CYP1A2 pathway means that the clearance of tizanidine is susceptible to modulation by inhibitors or inducers of this specific enzyme. researchgate.netresearchgate.net In vitro investigations have indicated that neither tizanidine nor its primary metabolites are likely to significantly affect the metabolism of other drugs that are substrates for various CYP450 isoenzymes. nih.govhres.ca

In vitro experiments using pooled human liver microsomes have been crucial in elucidating the enzyme kinetics of tizanidine metabolism. These studies demonstrate a time- and NADPH-dependent consumption of the parent compound, confirming CYP-dependent metabolism. nih.gov Incubation of tizanidine with human liver microsomes showed a log-linear depletion in its concentration. nih.gov

Selective chemical inhibitors have further clarified the role of specific CYP isoenzymes. The metabolism of tizanidine is strongly inhibited by selective CYP1A2 inhibitors such as fluvoxamine (B1237835) and furafylline (B147604). nih.govnih.gov In contrast, inhibitors specific to other CYP isoforms have been shown to have no substantial effect on its metabolism. nih.govnih.gov Studies with recombinant CYP1A2 demonstrated a significant decline in tizanidine concentration (35% in 45 minutes), which was nearly as rapid as that observed with human liver microsomes, while other recombinant CYPs showed little metabolic capacity. nih.govnih.gov

Table 1: In Vitro Metabolic Parameters of Tizanidine in Human Liver Microsomes

Parameter Value Reference
Half-life (t½) 50 min nih.govnih.gov
Initial Reaction Velocity 1.1 pmol/min/mg protein nih.govnih.gov

Excretion Routes and Mechanisms (Animal Models)

Following its extensive metabolism, the resulting metabolites of tizanidine are cleared from the body primarily through the kidneys. drugbank.com Animal studies have been fundamental in characterizing the excretion pathways, noting dose-related retinal degeneration and corneal opacities at doses equivalent to the maximum recommended human dose on a mg/m² basis. hres.cahres.ca

The renal route is the main pathway for the excretion of tizanidine and its inactive metabolites. hpra.ie Studies involving radiolabeled tizanidine show that approximately 60% of the total radioactivity is recovered in the urine. fda.govnih.govnih.gov Less than 3% of a dose is typically excreted as the unchanged parent compound in the urine. nih.gov

Biliary and subsequent fecal excretion represent a secondary route of elimination for tizanidine. Approximately 20% of the total radioactivity from a radiolabeled dose has been recovered in the feces in preclinical models. fda.govnih.govnih.gov While renal excretion is the dominant pathway in humans, the excretion profile can differ in animal models. For instance, some rodent models exhibit a greater reliance on biliary excretion compared to the urinary pathway observed in humans. This species-specific difference is an important consideration when extrapolating preclinical excretion data.

Pharmacokinetic Modeling and Simulation (Preclinical)nih.gov

Preclinical pharmacokinetic (PK) research on tizanidine lactate (B86563), often referred to simply as tizanidine in literature, has been conducted across various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This research forms the foundational dataset for the development of pharmacokinetic models, including physiologically based pharmacokinetic (PBPK) models, which are instrumental in predicting the drug's behavior and can be used to support the design of clinical studies.

Research findings indicate that tizanidine's pharmacokinetics have been evaluated in species such as rats, dogs, rabbits, and sheep. hres.canih.gov In dogs, for instance, absorption after oral administration is moderately slow, with peak plasma concentrations (Tmax) being reached in approximately 2.25 to 2.5 hours. msdvetmanual.com Following absorption, tizanidine undergoes hepatic metabolism. msdvetmanual.com Studies investigating the biotransformation and excretion of radiolabeled tizanidine in rats, dogs, and rabbits showed that the compound was well-absorbed and extensively metabolized in all species. researchgate.net The excretion of metabolites was rapid, with a consistent urine-to-feces excretion ratio of approximately 70/30 across these preclinical models. researchgate.net

Pharmacokinetic modeling is often employed to simulate drug behavior based on these preclinical data. For example, the kinetics of tizanidine administered intrathecally have been described in a two-phase model in sheep. nih.gov In this study, the elimination half-lives of tizanidine from the cerebrospinal fluid (CSF) were determined to be 15 minutes and 152 minutes, with a clearance from the lumbar CSF of 0.48 ml/min. nih.gov

Detailed pharmacokinetic parameter data from preclinical studies are crucial for building and verifying these models. One such study in rats, although investigating a drug-drug interaction, provides baseline pharmacokinetic parameters for tizanidine when administered alone. These parameters offer a quantitative look into the disposition of tizanidine in a rodent model. pharmascholars.comresearchgate.net

The data from these preclinical investigations are frequently integrated into PBPK modeling platforms like Simcyp® to simulate drug disposition. researchgate.netresearchgate.netnih.gov While many of the advanced PBPK models for tizanidine are focused on predicting clinical outcomes in humans, their development is fundamentally reliant on initial data obtained from these preclinical animal studies. researchgate.netnih.govresearchgate.net These models incorporate data on metabolism, such as the key role of the CYP1A2 enzyme, and are used to simulate various scenarios, including potential drug-drug interactions. researchgate.netnih.gov

Preclinical Pharmacokinetic Parameters of Tizanidine in Rats

The following table presents the pharmacokinetic parameters of tizanidine following a single oral administration in a rat model. pharmascholars.comresearchgate.net

Pharmacokinetic ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)34.46 ± 0.07 µg/mL
Tmax (Time to Maximum Concentration)1.5 hours
AUC0-t (Area Under the Curve from 0 to t)145.41 ± 0.94 µg.hr/mL
AUC0-inf (Area Under the Curve from 0 to infinity)206.51 ± 2.65 µg.hr/mL
t1/2 (Half-life)4.01 ± 0.10 hours
CL/F (Apparent Total Clearance)34.03 ± 0.43 L/hr/kg
Vd/F (Apparent Volume of Distribution)196.44 ± 4.19 L/kg

Preclinical Efficacy and Investigational Applications Research

In Vitro Pharmacological Investigations

In vitro studies have been crucial in elucidating the molecular and cellular mechanisms that underpin the therapeutic actions of tizanidine (B1208945). These laboratory-based investigations provide a controlled environment to dissect the compound's interaction with specific biological targets.

Receptor binding assays are fundamental in determining the affinity of a compound for its molecular targets. Tizanidine has been characterized as a potent agonist at α2-adrenergic receptor sites. hres.cahres.catmda.go.tz Its binding affinity is significantly higher for α2-adrenergic receptors compared to α1-adrenergic receptors. hres.ca In calf cerebral cortex tissue, tizanidine demonstrated a selective affinity for α2-adrenergic receptors with an IC50 value of 2.1 nM, in contrast to a much lower affinity for α1 receptors, which had an IC50 of 4,687 nM. hres.ca

Further studies in rat kidney membranes revealed that tizanidine also binds to imidazoline (B1206853) receptors. hres.ca In this tissue, it exhibited a higher affinity for imidazoline receptors (Ki = 4 nM) than for α2-adrenergic receptors (Ki = 91 nM). hres.ca The binding affinities for α2-adrenoceptors in the spinal cord and brain have been measured at 48.2 nM and 96.8 nM, respectively. biocrick.com This strong, selective binding to α2-adrenergic receptors is believed to be the primary mechanism for its muscle relaxant properties, initiating a cascade that leads to reduced spasticity by increasing the presynaptic inhibition of motor neurons. hres.cahres.catmda.go.tz

Receptor SubtypeTissue/ModelAffinity Value (IC50 or Ki)Reference
α2-Adrenergic ReceptorCalf Cerebral CortexIC50: 2.1 nM hres.ca
α1-Adrenergic ReceptorCalf Cerebral CortexIC50: 4,687 nM hres.ca
Imidazoline ReceptorRat Kidney MembraneKi: 4 nM hres.ca
α2-Adrenergic ReceptorRat Kidney MembraneKi: 91 nM hres.ca
α2-Adrenergic ReceptorSpinal CordIC50: 48.2 nM biocrick.com
α2-Adrenergic ReceptorBrainIC50: 96.8 nM biocrick.com

Electrophysiological studies have provided deeper insight into how tizanidine modulates neuronal function. Research has shown that tizanidine's action as an α2-receptor agonist results in the direct impairment of excitatory amino acid release, such as glutamate (B1630785) and aspartate, from spinal interneurons. drugbank.comnih.gov This presynaptic inhibition of excitatory neurotransmitters is a key factor in its ability to reduce muscle spasticity. drugbank.com

In studies on feline spinal cords, the iontophoretic application of tizanidine near dorsal horn neurons produced a marked and prolonged depression of neuronal excitation specifically evoked by noxious (painful) stimuli, while responses to innocuous (non-painful) stimuli were unaffected. nih.gov This selective effect on nociceptive pathways suggests a targeted mechanism for its antinociceptive properties. nih.gov Furthermore, whole-cell patch-clamp experiments on HERG-transfected cells were conducted to evaluate tizanidine's effects on cardiac ion channels. researchgate.netdeepdyve.com These studies found that tizanidine blocks the rapid component of the delayed rectifier potassium current (IKr), an action that may explain observations of QT interval prolongation. researchgate.netdeepdyve.com

Animal Models of Spasticity and Muscle Spasms

The myotonolytic (muscle-relaxing) activity of tizanidine has been extensively demonstrated in various animal models of muscle hypertonus. researchgate.netcambridge.org These models are essential for confirming the therapeutic potential observed in vitro. Tizanidine has been shown to effectively reduce drug-induced rigor and decerebrate rigidity in animal preparations. cambridge.org In genetically spastic rats, direct administration of tizanidine into the substantia nigra resulted in myotonolysis. ekb.eg The primary mechanism observed in these models is a centrally-mediated reduction in muscle tone, as tizanidine does not exert direct effects on skeletal muscle fibers or the neuromuscular junction. hres.cadrugbank.comncats.io

In animal models, tizanidine demonstrates a potent ability to inhibit pathologically increased muscle tone and reflex activity. cambridge.org A key finding from preclinical studies is that tizanidine's effects are most pronounced on polysynaptic reflexes, which involve multiple interneurons in the spinal cord. tmda.go.tzdrugbank.comnih.gov It has comparatively little effect on monosynaptic spinal reflexes. hres.catmda.go.tzdrugbank.comncats.io This preferential action on polysynaptic pathways is thought to be central to its efficacy in reducing the facilitation of spinal motor neurons that causes spasticity. tmda.go.tzncats.io For example, in conscious rabbits, tizanidine effectively inhibited hind limb tonic stretch reflex activity. hres.cahres.ca

Comparative studies in animal models have been performed to benchmark the efficacy of tizanidine against other established muscle relaxants like baclofen (B1667701) and diazepam. In a study using conscious rabbits, the potency of tizanidine in inhibiting the hind limb tonic stretch reflex was evaluated against these agents. The results indicated that tizanidine was significantly more potent than both comparators in this specific model. hres.cahres.ca

CompoundRelative Potency (vs. Tizanidine)Animal ModelAssessed ParameterReference
Tizanidine-Conscious RabbitInhibition of Hind Limb Tonic Stretch Reflex hres.cahres.ca
DiazepamTizanidine is 12x more potentConscious RabbitInhibition of Hind Limb Tonic Stretch Reflex hres.cahres.ca
BaclofenTizanidine is 16x more potentConscious RabbitInhibition of Hind Limb Tonic Stretch Reflex hres.cahres.ca

While clinical meta-analyses have found the efficacy of tizanidine to be comparable to that of baclofen and diazepam in reducing muscle tone, preclinical models suggest a higher intrinsic potency for tizanidine in specific reflex paradigms. nih.gov

Research in Animal Models of Neuropathic Pain

Beyond its myotonolytic effects, tizanidine has been investigated for its potential in managing neuropathic pain. nih.gov Animal studies have demonstrated that tizanidine possesses significant antinociceptive (pain-reducing) properties. nih.govekb.eg This effect appears to be mediated by its α2-adrenergic agonist activity, not through opioid receptors. ekb.eg

In a spared nerve injury (SNI) model of neuropathic pain in rats, treatment with tizanidine was found to attenuate both mechanical and thermal hyperalgesia. nih.govnih.govspandidos-publications.com The underlying mechanism for this effect was identified as the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov This action suppressed the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are known to contribute to pain states. nih.govnih.gov Electrophysiological studies in cats have also shown that tizanidine selectively reduces the responses of dorsal horn neurons to noxious stimuli, further supporting its role in pain modulation at the spinal level. nih.gov

Antinociceptive Effects in Various Pain Models

Tizanidine has demonstrated significant antinociceptive, or pain-relieving, effects across a range of preclinical pain models. In a rat model of neuropathic pain induced by sciatic nerve constriction, tizanidine effectively reversed thermal hyperalgesia, a condition of increased sensitivity to heat. nih.gov This effect was observed at various doses, with a complete reversal of heat sensitivity that was maintained for several days at the highest dose tested. nih.gov

In models of inflammatory pain, tizanidine has also shown efficacy. For instance, in a study using the acetic acid-induced writhing test in mice, tizanidine produced a significant analgesic effect. nih.gov This was comparable to the effects of clonidine (B47849), another alpha-2 agonist. nih.gov Furthermore, in the carrageenan-induced paw edema model in rats, a standard test for inflammation, tizanidine demonstrated anti-inflammatory properties. nih.gov

Research has also explored tizanidine's effects in acute pain models. In the formalin-induced nociception model in rats, which mimics both acute and persistent pain, peripherally administered tizanidine produced a dose-dependent antinociceptive effect. nih.govresearchgate.net

A study investigating a spared nerve injury (SNI) model in rats, which replicates peripheral neuropathic pain, found that intrathecal administration of tizanidine for three consecutive days after the injury significantly reduced both mechanical and thermal hyperalgesia. nih.gov The mechanism behind this effect was linked to the inhibition of the TLR4/NF-κB signaling pathway and a subsequent reduction in pro-inflammatory cytokines in the spinal dorsal horn. nih.gov This antinociceptive effect was reversed by an α2-AR antagonist, confirming the role of these receptors. nih.gov

Table 1: Antinociceptive Effects of Tizanidine in Preclinical Pain Models

Pain Model Animal Model Key Findings Citation
Neuropathic Pain (Sciatic Nerve Constriction) Rat Reversal of thermal hyperalgesia. nih.gov
Inflammatory Pain (Acetic Acid Writhing) Mouse Significant analgesic effect. nih.gov
Inflammatory Pain (Carrageenan Paw Edema) Rat Anti-inflammatory effect. nih.gov
Acute Pain (Formalin Test) Rat Dose-dependent antinociceptive effect. nih.govresearchgate.net
Neuropathic Pain (Spared Nerve Injury) Rat Attenuation of mechanical and thermal hyperalgesia. nih.gov

Neuroprotective Research in Preclinical Settings

Preclinical studies suggest that tizanidine may possess neuroprotective properties. Research in animal models of neurotrauma has indicated that alpha-2 delta ligands, a class of drugs that includes agents with mechanisms related to tizanidine's downstream effects, can promote axonal regeneration and are considered neuroprotective. e-neurospine.org While not directly tizanidine, this points to the potential of related mechanisms.

In the context of spinal cord injury, strategies aimed at restoring the inhibitory GABAergic system and preventing excitotoxicity have shown neuroprotective and analgesic effects. e-neurospine.org Tizanidine, by acting on presynaptic alpha-2 receptors, inhibits the release of excitatory amino acids, which could contribute to a reduction in excitotoxicity. nih.govgoogle.com For example, in a spared nerve injury model, tizanidine's action on the spinal cord helped to suppress the inflammatory cascade that can lead to neuronal damage. nih.gov

Further research has shown that vigabatrin, an irreversible inhibitor of the GABA transaminase enzyme, has neuroprotective effects in spinal ischemia, highlighting the therapeutic potential of modulating GABAergic pathways, a system influenced by tizanidine's mechanism of action. e-neurospine.org

Investigational Applications in Other Preclinical Disease Models (e.g., Opioid withdrawal)

The utility of tizanidine is being explored in preclinical models beyond pain and spasticity, with a notable focus on opioid withdrawal. In a rat model, the administration of tizanidine during naloxone-precipitated morphine withdrawal was found to decrease the intensity of several withdrawal symptoms. nih.gov Specifically, it reduced altered fecal and urinary excretion, salivation, and "wet dog shake" behaviors. nih.gov These effects are thought to be mediated by tizanidine's alpha-2 adrenergic agonist activity, which interferes with the mechanisms driving these withdrawal signs. nih.gov

Animal models have been instrumental in understanding the somatic and motivational symptoms of opioid withdrawal, which are linked to the activation of stress-related processes involving cortisol and catecholamines. nih.gov Alpha-2 agonists like tizanidine can reduce the noradrenergic hyperactivity in the locus coeruleus that contributes to these symptoms. nih.gov Preclinical studies have demonstrated that targeting these systems can alleviate withdrawal signs such as jumps, tremors, and other physical manifestations of dependence. nih.gov

The potential for tizanidine in this area is supported by broader research into alpha-2 agonists for opioid withdrawal management. nih.govnih.gov

Combination Therapy Research in Animal Models (e.g., Tizanidine-NSAID, Tizanidine-Tramadol)

The co-administration of tizanidine with other analgesics has been a subject of extensive preclinical investigation to enhance efficacy and potentially reduce side effects.

Tizanidine and NSAIDs: Studies in animal models have shown that combining tizanidine with non-steroidal anti-inflammatory drugs (NSAIDs) can be beneficial. In rats, the combination of tizanidine with naproxen (B1676952) or ketorolac (B1673617) resulted in increased anti-inflammatory and antinociceptive effects. researchgate.net Notably, the tizanidine/ketorolac combination was found to be more potent than the tizanidine/naproxen combination in both inflammatory and nociceptive processes. researchgate.net Furthermore, tizanidine appeared to improve the gastrointestinal tolerability of both naproxen and ketorolac. researchgate.net

Another study demonstrated that tizanidine significantly potentiated the antinociceptive and anti-inflammatory effects of NSAIDs like nimesulide, meloxicam (B1676189), and naproxen. nih.gov This research also highlighted tizanidine's gastroprotective effects, as it reduced the ulcerogenic potential of these NSAIDs. nih.gov In a carrageenan-induced acute inflammatory pain model in rats, tizanidine was found to potentiate the analgesic effect of diclofenac. ekb.eg

Tizanidine and Tramadol (B15222): In contrast to the synergistic effects observed with NSAIDs, preclinical research on the combination of tizanidine and tramadol has yielded different results. A study using the formalin-induced nociception model in rats found that the co-administration of tramadol and tizanidine resulted in an antagonistic interaction, meaning the combination was less effective than the individual drugs. nih.govresearchgate.net

Table 2: Preclinical Combination Therapy with Tizanidine

Combination Animal Model Key Findings Citation
Tizanidine + Ketorolac Rat Synergistic anti-inflammatory and antinociceptive effects. researchgate.net
Tizanidine + Naproxen Rat Synergistic anti-inflammatory and antinociceptive effects. nih.govresearchgate.net
Tizanidine + Nimesulide Rat Potentiation of antinociceptive and anti-inflammatory effects. nih.gov
Tizanidine + Meloxicam Rat Potentiation of antinociceptive and anti-inflammatory effects. nih.gov
Tizanidine + Diclofenac Rat Potentiation of analgesic effect in acute inflammatory pain. ekb.eg
Tizanidine + Tramadol Rat Antagonistic interaction in an acute pain model. nih.govresearchgate.net

Isobolographic analysis is a common method used in preclinical research to determine whether the effects of a drug combination are synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum).

Conversely, studies combining tizanidine with NSAIDs have demonstrated synergistic interactions. For the tizanidine/ketorolac and tizanidine/naproxen combinations, interaction index values were calculated to be significantly less than 1, indicating synergy in both anti-inflammatory and antinociceptive effects. researchgate.net The synergistic effect is likely due to the different but complementary mechanisms of action of tizanidine (a central alpha-2 agonist) and NSAIDs (peripheral and central cyclooxygenase inhibitors). nih.gov Tizanidine's ability to enhance the analgesic and anti-inflammatory effects of NSAIDs is a key finding from these mechanistic studies. nih.gov

Preoperative Research in Animal Models

Animal studies have suggested that tizanidine may have benefits when used in the perioperative period. nih.gov Alpha-2 agonists, in general, have been shown to reduce nasal mucus flow in animal models, which can be relevant for certain types of surgery. jbums.org

In a study on conscious dogs, continuous intrathecal infusion of tizanidine was compared to clonidine. Both drugs produced similar levels of antinociception in thermal withdrawal tests. researchgate.net This suggests a potential role for tizanidine as a spinal analgesic in the perioperative setting. researchgate.net

The antinociceptive effects of alpha-2 agonists are mediated through both supraspinal and spinal pathways, where they enhance descending pain modulatory systems and inhibit peripheral C-fibers. dovepress.com Perioperative administration in animal models has been associated with a reduction in the stress response and inflammation. dovepress.com

Analytical Methodologies for Tizanidine Lactate Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For tizanidine (B1208945) lactate (B86563), High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques due to their precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) with various detectors

HPLC is a powerful technique for separating and quantifying tizanidine in various samples, including pharmaceutical dosage forms and biological fluids. sielc.comjapsonline.comitmuniversity.ac.injddtonline.info The method's versatility is enhanced by the use of different detectors, with Ultraviolet (UV) detection being the most common.

Several studies have detailed the development and validation of isocratic and gradient HPLC methods for tizanidine analysis. japsonline.comitmuniversity.ac.injddtonline.info A common approach involves using a C18 column as the stationary phase. itmuniversity.ac.inrsc.orgnih.govrasayanjournal.co.in The mobile phase composition is a critical parameter that is optimized to achieve good separation and peak shape. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to an acidic value. itmuniversity.ac.injddtonline.inforsc.org For instance, one method utilized a mobile phase of acetonitrile and phosphate buffer (20:80 v/v) with the pH adjusted to 3.0 using ortho-phosphoric acid. itmuniversity.ac.injddtonline.info Detection is frequently carried out at wavelengths around 227-230 nm, where tizanidine exhibits significant UV absorbance. sielc.comitmuniversity.ac.inrsc.org

The performance of these HPLC methods is rigorously validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. jddtonline.infonih.gov Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (R²) close to 0.999, indicating a strong linear relationship between concentration and response. jddtonline.inforesearchgate.net Accuracy is often evaluated through recovery studies, with results generally falling within the 98-102% range. researchgate.netglobalresearchonline.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. japsonline.comrsc.orgresearchgate.net

Table 1: Examples of HPLC Methods for Tizanidine Analysis

Stationary Phase Mobile Phase Detection Wavelength (nm) Application Reference
Primesep 200 Acetonitrile/Water (60/40) with 0.2% Phosphoric Acid 228 Pharmaceutical Dosage Form sielc.com
Ethylene bridged hybrid C8 Gradient with Acetonitrile and Buffer 230 Tablet Impurity Analysis japsonline.com
C18 0.1% TFA in Water and Methanol (58:42) 227 Subcutaneous Implant Release rsc.org
Waters symmetry C18 Acetonitrile:Phosphate Buffer (20:80 v/v), pH 3.0 230 Bulk Drug and Dosage Form itmuniversity.ac.injddtonline.info
Hypersil CN Heptanesulphonic acid sodium salt, Methanol, Acetonitrile (50:57:18) 227 Drug Substance and Formulated Products researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity

For applications requiring even higher sensitivity and selectivity, such as the analysis of tizanidine in biological matrices like human plasma and hair, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

LC-MS/MS methods for tizanidine often employ a reversed-phase column for separation and positive ion electrospray ionization (ESI) for generating ions. nih.gov The analysis is typically performed in the selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

Validated LC-MS/MS assays have demonstrated linear dynamic ranges from as low as 50 pg/mL up to 5000 pg/mL in human plasma, with a lower limit of quantification (LLOQ) of 50 pg/mL. nih.gov These methods exhibit high precision and accuracy, making them suitable for pharmacokinetic, bioavailability, and bioequivalence studies. nih.govnih.gov The short run times, often around 2.5 minutes per sample, allow for high-throughput analysis of a large number of samples. nih.gov LC-MS/MS has also been successfully used to detect and quantify tizanidine in hair samples, providing evidence of drug use. nih.gov

Table 2: LC-MS/MS Method for Tizanidine Quantification in Human Plasma

Parameter Value
Analytical Technique High-Performance Liquid Chromatography/Positive Ion Electrospray Tandem Mass Spectrometry (MS/MS)
Sample Matrix Human Plasma
Extraction Method Liquid-Liquid Extraction
Dynamic Range 50-5000 pg/mL
Lower Limit of Quantification (LLOQ) 50 pg/mL
Run Time 2.5 minutes

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are invaluable for the structural characterization and quantification of tizanidine lactate. These methods are based on the interaction of electromagnetic radiation with the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of tizanidine in bulk drug and pharmaceutical formulations. nih.govnih.govijpsonline.com The method relies on measuring the absorbance of a tizanidine solution at its wavelength of maximum absorbance (λmax).

In acidic media, such as 0.1 M hydrochloric acid, tizanidine hydrochloride exhibits a λmax at approximately 320 nm. ijpsonline.com In other solvents, such as phosphate buffer (pH 7.4), the λmax is observed around 227-228 nm. rsc.orgnih.gov Beer's law, which states that absorbance is directly proportional to concentration, is typically obeyed over a specific concentration range, for example, 5-20 µg/mL. ijpsonline.com

UV spectrophotometric methods are often validated for their accuracy and precision. ijpsonline.com They can also be used in dissolution studies to determine the rate at which the drug is released from a dosage form. pharmainfo.in Derivative spectroscopy can be employed to resolve overlapping spectra in multi-component formulations, allowing for the simultaneous quantification of tizanidine and other drugs. rjptonline.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis and structural elucidation of tizanidine. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the compound, with characteristic absorption bands corresponding to specific functional groups.

The IR spectrum of tizanidine hydrochloride is typically recorded using the potassium bromide (KBr) pressed disc method over a scanning range of 400-4000 cm⁻¹. nih.govpharmainfo.in The spectrum reveals characteristic peaks that confirm the presence of various functional groups within the tizanidine molecule. For example, the N-H stretching vibrations can be observed in the spectrum. sci-hub.se Fourier-transform infrared (FTIR) spectroscopy is often used in drug-excipient compatibility studies to detect any potential chemical interactions between tizanidine and the excipients used in a formulation. nih.govresearchgate.net The absence of significant shifts in the characteristic peaks of tizanidine in the presence of excipients indicates compatibility. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of tizanidine and its related compounds. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. ¹³C NMR provides information about the different carbon environments in the molecule. These spectral data are crucial for confirming the chemical structure of tizanidine and for identifying and characterizing any process-related impurities. nih.gov For instance, NMR spectroscopy, in conjunction with mass spectrometry, was used to characterize a new process impurity in tizanidine hydrochloride. nih.gov NMR is also used to study the structure of derivatives and related compounds of tizanidine. researchgate.net

Electrochemical Detection Methods

The electrochemical properties of tizanidine allow for its detection and quantification using various electroanalytical techniques. Research has demonstrated that tizanidine exhibits electrochemical activity, which can be harnessed for analytical purposes. The primary methods involve voltammetric techniques at solid electrodes.

One key study investigated the electrochemical behavior of tizanidine in aqueous media using a carbon paste electrode (CPE). nih.gov This research utilized cyclic voltammetry at different pH levels and controlled potential coulometry to identify the oxidation site of the tizanidine molecule. nih.gov The electrochemical oxidation and reduction of tizanidine were characterized, with the reduction at the CPE happening in a single irreversible step. nih.gov For quantitative analysis, differential pulse voltammetry at the CPE has been successfully applied, allowing for measurements of tizanidine in the concentration range of 2 x 10⁻⁵ M to 1 x 10⁻⁴ M. nih.gov

Further advancements include the use of modified electrodes to enhance detection sensitivity and selectivity. For instance, glassy carbon electrodes modified with materials like multi-walled carbon nanotubes and doped polymers have been explored for tizanidine detection. acs.org The fundamental principle of electrochemical biosensors often involves measuring the current response at a fixed potential (amperometry) or scanning a potential range (voltammetry) to determine the analyte's concentration. mdpi.comnih.gov While specific studies on "this compound" are sparse, the electrochemical detection of lactate itself is well-established, often employing enzymes like lactate oxidase immobilized on an electrode surface. nih.govmdpi.com A biosensor for this compound could theoretically be designed by integrating the electrochemical signature of tizanidine with a lactate-sensitive biological component.

TechniqueElectrode UsedPurposeQuantitative Range
Cyclic VoltammetryCarbon Paste Electrode (CPE)Identification of oxidation siteN/A
Differential Pulse VoltammetryCarbon Paste Electrode (CPE)Quantitative measurement2 x 10⁻⁵ M to 1 x 10⁻⁴ M nih.gov
AmperometryScreen-Printed Gold Electrode (for lactate)Quantitative measurement0.20–5.0 mmol L⁻¹ (for lactate) mdpi.com

Development and Validation of Bioanalytical Assays for Preclinical Samples

Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices during preclinical studies. rjptonline.orgresearchgate.net For tizanidine, various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been developed and validated for its estimation in plasma, a common matrix in preclinical sample analysis. researchgate.netijbpas.com

A common approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). One validated method utilizes an Agilent C18 column with a mobile phase consisting of methanol and 0.05% orthophosphoric acid in water (20:80 v/v). ijbpas.com Detection is typically performed using a Diode-Array Detector (DAD) at a wavelength of 227 nm. ijbpas.com Such methods have demonstrated linearity over concentration ranges like 10-50 µg/mL, with high accuracy, often showing mean percentage recoveries between 95% and 98%. ijbpas.com The precision of these methods is confirmed by low relative standard deviation (%RSD) values for intraday and interday analyses, typically well below 2%. ijbpas.com

For higher sensitivity and selectivity, which can be critical for low-concentration preclinical samples, LC-MS/MS methods are employed. researchgate.net These methods often involve a simple protein precipitation technique for plasma sample preparation. rjptonline.org The validation of these bioanalytical assays is performed according to established guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability. rjptonline.orgresearchgate.net

The table below summarizes key parameters from a validated RP-HPLC method for tizanidine estimation in plasma, suitable for preclinical applications. ijbpas.com

ParameterFinding
Chromatographic Method RP-HPLC
Stationary Phase (Column) Agilent C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol : 0.05% Orthophosphoric Acid (20:80 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 227 nm
Linearity Range 10-50 µg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.1954 µg/mL
Limit of Quantitation (LOQ) 0.5923 µg/mL
Mean % Recovery 95.39% - 97.19%
Precision (%RSD) Intraday: 0.21%, Interday: 0.90%

Methods for Purity and Stability Assessment in Research Materials

Assessing the purity and stability of research-grade materials like this compound is essential to ensure the quality and reliability of experimental results. Stability-indicating analytical methods are developed to separate the intact drug from any degradation products or process-related impurities. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques used for this purpose. nih.govresearchgate.netjapsonline.com A stability-indicating HPTLC method, for example, used a solvent system of toluene-acetone-ammonia (5:5:0.1, v/v/v) on silica (B1680970) gel plates, achieving good separation of tizanidine from its degradation products. nih.gov

Forced degradation studies are a core component of stability assessment. The bulk drug is subjected to stress conditions such as acid hydrolysis, alkaline hydrolysis, oxidation, and photodegradation. nih.govscielo.br In one study, tizanidine was found to be stable under acidic and basic hydrolysis conditions but susceptible to oxidation, with a specific degradation product appearing when exposed to hydrogen peroxide. nih.gov UPLC methods have been developed for the simultaneous estimation of all known impurities of tizanidine, offering high sensitivity with limits of detection (LOD) as low as 0.008%–0.028%. japsonline.comjapsonline.com These methods are rapid, with run times often under 15 minutes, making them efficient for routine quality control and stability monitoring. japsonline.comjapsonline.com

The table below outlines typical conditions and findings from forced degradation studies used to assess the stability of tizanidine. nih.govscielo.br

Stress ConditionReagent/MethodObservation
Acid Hydrolysis 0.1M HClDrug found to be stable nih.govscielo.br
Alkaline Hydrolysis 0.1M NaOHDrug found to be stable nih.govscielo.br
Oxidative Degradation Hydrogen PeroxideDrug susceptible to oxidation, additional peak observed nih.gov
Photodegradation Exposure to UV lightNo significant degradation reported nih.gov
Thermal Degradation HeatDrug found to be stable researchgate.net

Mechanistic Drug Interaction Research Preclinical and in Vitro

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

Preclinical and in vitro research has been pivotal in elucidating the metabolic pathways of tizanidine (B1208945), primarily identifying its heavy reliance on the cytochrome P450 (CYP) enzyme system for clearance. These studies are fundamental in predicting and understanding potential drug-drug interactions.

Specific Interactions with CYP1A2 Inhibitors

In vitro studies using human liver microsomes have definitively established that CYP1A2 is the principal enzyme responsible for the metabolism of tizanidine. nih.govresearchgate.netnih.govscite.ai The elimination of tizanidine is significantly hampered by inhibitors of this specific isoenzyme. nih.govnih.gov

Incubation of tizanidine with human liver microsomes demonstrated a time- and NADPH-dependent process, and this metabolism was strongly inhibited by selective CYP1A2 inhibitors like furafylline (B147604) and fluvoxamine (B1237835). nih.govnih.gov For instance, fluvoxamine at a concentration of 1 µM was shown to inhibit tizanidine metabolism by 60%. nih.gov Another moderately potent CYP1A2 inhibitor, ciprofloxacin (B1669076), also showed a marked inhibitory effect. nih.gov

Further in vitro investigations have quantified the inhibitory potential of various compounds on CYP1A2, which is crucial for predicting their impact on tizanidine pharmacokinetics. drugbank.com Rofecoxib (B1684582), for example, was identified as a potent, metabolism-dependent inhibitor of CYP1A2. nih.gov Initial studies showed it to be a moderate inhibitor with an IC50 (half-maximal inhibitory concentration) of 23.0 µM; however, after a 30-minute preincubation with microsomes and NADPH, its inhibitory effect increased significantly, with the IC50 dropping to 4.2 µM. nih.gov This metabolism-dependent inactivation of CYP1A2 by rofecoxib provides a mechanistic explanation for the significant clinical interactions observed. nih.gov

The following table summarizes the in vitro inhibitory effects of several compounds on CYP1A2, which are directly relevant to predicting interactions with tizanidine.

CompoundInhibitory Potential on CYP1A2 (in vitro)IC50 ValueNotes
Fluvoxamine Potent Inhibitor< 10 µMStrongly inhibited tizanidine metabolism in human liver microsomes. nih.govdrugbank.com
Rofecoxib Potent, Metabolism-Dependent Inhibitor4.2 µM (after preincubation)Inactivation of CYP1A2 requires NADPH. nih.gov
Tolfenamic acid Potent Inhibitor< 10 µM drugbank.com
Mefenamic acid Potent Inhibitor< 10 µM drugbank.com
Celecoxib Moderate Inhibitor25.4 µM (Ki) drugbank.comhelsinki.fi
Ethinylestradiol Moderate Inhibitor20-200 µM drugbank.com
Ciprofloxacin Weak/Moderate Inhibitor> 200 µMDespite weak in vitro inhibition, it causes a marked effect on tizanidine metabolism. nih.govdrugbank.com

This table is generated from in vitro data and is for informational purposes only.

It is noteworthy that while in vitro data for fluvoxamine accurately predicted its significant in vivo effect on tizanidine, the effects of other substances like ciprofloxacin and oral contraceptives were underestimated based on these preclinical models alone. drugbank.com This highlights the complexity of extrapolating in vitro findings to clinical outcomes, which can be influenced by factors such as metabolism-dependent inhibition and inhibitor concentrations in the liver. drugbank.com

Pharmacodynamic Interaction Mechanisms (e.g., with CNS depressants, Alpha-2 Agonists)

Tizanidine is a centrally acting alpha-2 adrenergic receptor agonist, a mechanism it shares with drugs like clonidine (B47849). hpra.iepharmaceutical-journal.comhres.ca Its pharmacodynamic effects are primarily the result of agonism at these receptors at both spinal and supraspinal levels, which leads to the inhibition of spinal polysynaptic reflex activity. hpra.iehpra.ie This mechanism inherently creates a potential for additive or synergistic pharmacodynamic interactions when tizanidine is co-administered with other drugs that have similar or complementary effects on the central nervous system (CNS).

Preclinical studies in dogs have observed signs related to centrally mediated muscle relaxation, such as sedation and ataxia. hpra.iehpra.ie These CNS depressant effects can be enhanced when combined with other substances that also depress the CNS. For instance, alcohol has been shown to increase the systemic exposure (AUC) of tizanidine by approximately 20%, which is associated with an increase in its adverse effects. medcentral.comhres.ca The CNS depressant effects of alcohol and tizanidine are considered additive. hres.ca

Similarly, the sedative action of tizanidine can be enhanced by other CNS depressants such as benzodiazepines, baclofen (B1667701), and antihistamines. hpra.ie Co-administration with other alpha-2 adrenergic agonists, like clonidine, should be avoided due to the potential for additive hypotensive effects. hpra.ie The combination with beta-adrenoceptor blocking drugs or digoxin (B3395198) may also potentiate hypotension or bradycardia. hpra.iepharmaceutical-journal.com

Protein Binding Displacement Studies

Tizanidine exhibits low plasma protein binding, with approximately 30% of the drug being bound. nih.gov In general, drug interactions due to displacement from plasma proteins are considered clinically significant primarily for drugs that are highly protein-bound (typically 90% or higher), have a narrow therapeutic index, and a small volume of distribution. fukui.lg.jpsolvobiotech.com Given tizanidine's low protein binding, the likelihood of clinically relevant interactions occurring as a result of displacement from plasma proteins by other drugs is minimal. Conversely, tizanidine is unlikely to displace other highly-bound drugs from their plasma protein binding sites to a clinically significant extent.

Transport Protein Interactions (e.g., P-glycoprotein)

The role of transport proteins, such as P-glycoprotein (P-gp), in the disposition of drugs is a critical area of drug interaction research. europa.eumdpi.com These transporters are involved in the absorption, distribution, and excretion of many compounds. fda.gov However, current research into the specific interactions of tizanidine with these transport systems is limited. It is not definitively known whether tizanidine is a substrate, inhibitor, or inducer of key drug transporters like P-gp. researchgate.net Further in vitro studies, for example using cell-based assays with cell lines expressing specific transporters, would be necessary to characterize any potential interactions between tizanidine and transport proteins. europa.eumdpi.com

Formulation Science and Novel Drug Delivery Research

Development of Advanced Drug Delivery Systems (Academic Focus)

Buccal delivery offers a promising alternative to oral administration by bypassing hepatic first-pass metabolism. Research in this area has led to the development of various platforms designed for adhesion to the buccal mucosa, providing a non-invasive route for systemic drug delivery.

One notable development is a chitosan (B1678972) lactate (B86563) wafer containing tizanidine (B1208945) hydrochloride encapsulated in chitosan lactate beads. nih.gov A study optimizing this formulation reported an encapsulation efficiency of 56.5% and controlled tizanidine release over 8 hours. nih.gov Pharmacokinetic studies in human volunteers revealed a 2.27-fold increase in relative bioavailability compared to immediate-release oral tablets. nih.gov

Another approach involves bilayer mucoadhesive films. A study on a film loaded with tizanidine HCl and meloxicam (B1676189) demonstrated sustained release of tizanidine over 8 hours. nih.gov The film was developed using arabinoxylan as the sustained-release layer-forming polymer. nih.gov In vivo pharmacokinetic studies in rabbits showed a significantly enhanced half-life (9.91 hours vs. 2.51 hours for oral solution) and a substantial increase in the area under the curve (AUC), indicating improved bioavailability. nih.gov

Table 1: Pharmacokinetic Parameters of Tizanidine Buccal Delivery Systems

Delivery System Subject Key Findings Reference
Chitosan Lactate Wafer Human Volunteers 2.27-fold increase in relative bioavailability compared to oral tablet; controlled release over 8 hours. nih.gov
Bilayer Mucoadhesive Film Albino Rabbits Enhanced half-life (9.91h vs 2.51h); significantly improved AUC (1043.4 ng/ml*h vs 149.1 ng/ml*h) compared to oral solution. nih.gov

Transdermal delivery systems are being investigated to provide controlled, long-term administration of tizanidine, thereby avoiding first-pass metabolism and reducing the need for frequent dosing. nih.gov

Matrix-type transdermal patches have been successfully formulated and characterized. One study detailed the development of patches using different polymers, which demonstrated sustained drug release and biocompatibility with rabbit skin. nih.gov Another research effort focused on transdermal patches using chitosan, ethyl cellulose (B213188), and other polymers, with flaxseed and coriander oils as penetration enhancers. mdpi.com The formulations with 5% v/w flaxseed oil showed higher flux through rabbit skin. mdpi.com

To overcome the barrier of the stratum corneum, microneedle-based systems have been explored. nih.gov Research has described the preparation and evaluation of a transdermal delivery system for tizanidine hydrochloride based on microneedles, which are designed to be painless. nih.gov

Advanced nanovesicular carriers have also been studied for transdermal tizanidine delivery. A comparative study in mice investigated the effectiveness of bilosomes and aspasomes. research-nexus.net The results showed a significant enhancement in bioavailability with transdermal delivery compared to oral administration. Bilosomes, in particular, demonstrated superior performance in increasing the peak plasma concentration of tizanidine. research-nexus.net

Table 2: Research Findings on Transdermal Tizanidine Delivery

Delivery System Key Features Main Outcome Reference
Matrix Transdermal Patch Use of polymers like cellulose acetate (B1210297) phthalate. Showed sustained drug release and biocompatibility on rabbit skin. nih.gov
Transdermal Patch with Penetration Enhancers Incorporated flaxseed and coriander oils. Flaxseed oil (5% v/w) was found to be a more effective penetration enhancer. mdpi.com
Microneedle Patch Designed to bypass the stratum corneum barrier painlessly. Proposed as a viable approach to enhance transdermal penetration. nih.gov
Bilosomes and Aspasomes Nanovesicular carriers for enhanced skin permeation. Significantly enhanced bioavailability compared to oral route; bilosomes were superior to aspasomes in performance. research-nexus.net

The nasal route offers rapid drug absorption and circumvents first-pass metabolism, making it an attractive option for tizanidine delivery. nih.gov

A phase I clinical study evaluated the pharmacokinetic profile of a tizanidine nasal spray compared to oral tablets in healthy subjects. nih.gov The intranasal formulation demonstrated higher bioavailability than the oral tablets, and the time to reach maximum plasma concentration (t-max) was also shorter. nih.gov For instance, the t-max for a 4 mg intranasal dose was 0.63 hours, compared to 1.13-1.30 hours for a 4 mg oral tablet. nih.gov The study found a linear relationship between the dose of the intranasal formulation and the resulting plasma concentration. nih.gov

Further research has focused on advanced formulations like intranasal cubosomal delivery systems for potential brain targeting. researchgate.net These systems are designed to be non-toxic and to specifically target the nasal mucosa. researchgate.net

Table 3: Pharmacokinetic Comparison of Nasal vs. Oral Tizanidine

Parameter 4 mg Intranasal Spray 4 mg Oral Tablet Reference
Mean T-max (hours) 0.63 1.13 - 1.30 nih.gov
Relative Bioavailability Higher Lower nih.gov

Rectal administration is another route that avoids the extensive first-pass metabolism associated with oral tizanidine. nih.govnih.gov

A significant area of research has been the development of tizanidine hydrochloride-loaded nanotransfersomes incorporated into a thermosensitive in situ gel for rectal delivery. nih.govnih.gov In one study, the optimized transfersomal formulation, composed of phosphatidylcholine and Tween 80, had an encapsulation efficiency of 52.39% and a mean diameter of 150.33 nm. nih.gov This system provided controlled drug release over 8 hours. nih.gov A pharmacokinetic study in rabbits showed that this rectal formulation enhanced the bioavailability of tizanidine by approximately 2.18-fold and increased its half-life to about 10 hours compared to an oral solution. nih.govnih.gov

Table 4: Characteristics of a Tizanidine Nanotransfersome Rectal Gel

Parameter Value Reference
Encapsulation Efficiency 52.39% nih.gov
Mean Vesicle Diameter 150.33 nm nih.gov
Release Profile Controlled release over 8 hours nih.gov
Bioavailability Enhancement ~2.18-fold increase compared to oral solution nih.govnih.gov
Half-life (t1/2) ~10 hours nih.govnih.gov

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence of the dosage form in the stomach, which can improve the bioavailability of drugs like tizanidine that have a narrow absorption window in the upper gastrointestinal tract. semanticscholar.org

Research has been conducted on developing floating matrix tablets of tizanidine HCl. semanticscholar.org These systems often use an effervescent, gas-generating mechanism, incorporating agents like sodium bicarbonate, to remain buoyant in the gastric fluid for an extended period. semanticscholar.org One study aimed to develop a formulation that could release 75% of the drug over 12 hours while remaining afloat, thereby reducing dosing frequency. Polymers such as different viscosity grades of HPMC and psyllium husk are used to control the drug release rate from these floating tablets.

Nanocarriers are a versatile platform for improving the delivery of tizanidine through various routes. These systems can protect the drug from degradation, enhance solubility, and provide controlled release.

Chitosan Lactate Beads: As part of a buccal delivery system, tizanidine was encapsulated in chitosan lactate beads cross-linked with sodium tripolyphosphate. nih.gov This approach aimed to control the drug's release and facilitate its absorption through the buccal mucosa. nih.gov

Nanostructured Lipid Carriers (NLCs): For oral delivery, tizanidine-loaded NLCs have been developed to enhance therapeutic effectiveness. wisdomlib.org One study reported an entrapment efficiency of 78.33% with a zeta potential of -25.8 mV, suggesting a stable formulation. wisdomlib.org NLCs can potentially bypass gastric metabolism by utilizing the lymphatic system for transport. wisdomlib.org

Proniosomes: Tizanidine-loaded proniosomes (a dry, free-flowing granular product that forms a niosomal dispersion upon hydration) have been formulated for improved oral delivery. nih.gov These systems showed high entrapment efficiency (75.78–85.45%) and a sustained-release profile over 24 hours. nih.gov

Nanotransfersomes: As mentioned in the rectal delivery section, these ultra-flexible vesicles have been effectively used to enhance the bioavailability and prolong the release of tizanidine. nih.govnih.gov

Controlled and Sustained Release Mechanisms Research

Currently, detailed research elucidating the specific controlled and sustained release mechanisms for tizanidine lactate from novel formulations is not widely available. The scientific literature predominantly focuses on the hydrochloride salt of tizanidine when exploring extended-release oral dosage forms. The unique physicochemical properties of this compound would necessitate distinct formulation strategies to control its release, but specific studies detailing the polymers, matrix systems, or encapsulation techniques tailored for this compound and their corresponding release kinetics (e.g., zero-order, first-order, Higuchi model) are not prominently reported.

In Vitro Release and Permeation Studies from Novel Formulations

The primary available research concerning this compound in novel formulations centers on its use in a microemulsion for topical application. An in vitro study investigated the skin permeation of a this compound microemulsion. The findings from this preliminary research indicated that after 168 hours, approximately one-third of the substance was estimated to remain in the epidermis, with about a quarter in the more superficial layers. regulations.gov This suggests a potential for sustained local delivery through the skin.

The study utilized photoacoustic spectroscopy to monitor the drug's presence in the skin layers over time. A notable observation was an interruption in the diffusion-determined decline of the signal after about 70 hours, which may suggest a secondary effect altering the distribution of the active agent within the skin. regulations.gov However, the authors noted that this phenomenon requires further investigation. regulations.gov

Below is a summary of the reported observations on the epidermal presence of this compound from a microemulsion formulation.

Time Point (hours)Estimated LocationApproximate Percentage of Remaining Substance
168Epidermis~33%
168Superficial Epidermal Layers~25%

Biocompatibility and Stability Research of Delivery Systems

Comprehensive studies on the biocompatibility and stability of novel drug delivery systems specifically designed for this compound are not detailed in the available literature. For any topical or transdermal system, assessing biocompatibility would involve evaluating potential skin irritation, sensitization, and cytotoxicity of the formulation components. Stability testing would be crucial to ensure the integrity of the this compound and the delivery system under various storage conditions, but specific data on these aspects for this compound formulations are not publicly documented.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations with Receptor Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as tizanidine (B1208945), and its protein target. For tizanidine, the primary target is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) crucial for its therapeutic effects. drugbank.comtocris.comtandfonline.com

Molecular Docking: Docking studies simulate the binding of tizanidine within the active site of α2-adrenergic receptor subtypes (α2A, α2B, α2C). nih.gov These models predict the most favorable binding pose and estimate the binding affinity. The imidazoline (B1206853) group of tizanidine is crucial for its activity. nih.gov A key interaction involves the formation of an electrostatic bond between a positively charged nitrogen atom on the imidazoline ring and the negatively charged side chain of a highly conserved aspartic acid residue (Asp113 in transmembrane domain 3) within the receptor's binding pocket. mdpi.comscielo.br

Further interactions, such as hydrogen bonds with serine residues (e.g., Ser200 in transmembrane domain 5) and hydrophobic interactions with other amino acid residues, stabilize the tizanidine-receptor complex. mdpi.comscielo.brnih.gov These interactions are critical for receptor activation and the subsequent signaling cascade that leads to muscle relaxation. drugbank.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations confirm the stability of the binding pose predicted by docking. nih.gov For tizanidine, MD simulations have been used to analyze its interaction with serum albumins, which are carrier proteins in the bloodstream, confirming stable complex formation. nih.govresearchgate.net Such simulations also help understand the conformational changes in the receptor upon tizanidine binding, which is essential for initiating the cellular response. Studies on related α2-adrenergic agonists have used extensive MD simulations to identify novel agonists with unique structural frameworks, moving beyond the traditional imidazoline-based compounds. nih.gov

Table 1: Key Amino Acid Interactions for Tizanidine at the α2-Adrenergic Receptor

Interacting Residue Transmembrane Domain (TM) Type of Interaction Reference
Aspartic Acid (D113) TM3 Electrostatic (Salt Bridge) mdpi.comscielo.br
Serine (S200) TM5 Hydrogen Bond mdpi.com
Tyrosine (Y) TM6 Not specified researchgate.net
Phenylalanine (F) TM7 Hydrophobic researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugbank.com For tizanidine and related α2-adrenergic agonists, QSAR models are instrumental in identifying the key physicochemical properties and structural features that govern their potency and selectivity.

QSAR studies on imidazoline-containing compounds, including tizanidine analogs, have highlighted several important molecular descriptors:

Electronic Properties: The partial atomic charges on the nitrogen atoms of the imidazoline ring are critical. A decrease in the average negative charge on these nitrogen atoms has been correlated with better binding affinity for imidazoline receptors. drugbank.com

Lipophilicity: The distribution coefficient (logD) is a significant parameter. An increase in this value generally leads to better binding affinity. drugbank.com

Steric Properties: Molar refractivity, a measure of molecular volume and polarizability, has also been shown to be an important descriptor, with higher values favoring activity. drugbank.com

These models, often developed using multilinear regression, can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. drugbank.com For instance, a statistically significant QSAR model for imidazoline receptor ligands yielded a high correlation coefficient (R² = 0.935), indicating its strong predictive power. drugbank.com Such analyses are crucial for designing new agonists with improved selectivity for specific α2-adrenergic or imidazoline receptor subtypes, potentially reducing side effects. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For α2-adrenergic agonists like tizanidine, a pharmacophore model defines the key elements required for binding and activation of the receptor.

A typical pharmacophore model for α2-agonists, derived from a series of active compounds, includes several key features:

A positive ionizable feature, corresponding to the protonated imidazoline ring of tizanidine, which interacts with the conserved aspartic acid residue in the receptor. mdpi.com

One or more hydrogen bond acceptors and donors, which form hydrogen bonds with residues like serine in the binding pocket. mdpi.com

Aromatic ring features, which engage in hydrophobic or pi-stacking interactions with aromatic amino acids of the receptor. mdpi.com

Researchers have constructed pharmacophore models for α2-agonists to guide the discovery of new chemical entities. nih.gov These models serve as 3D search queries for screening large chemical databases to find novel molecules that match the pharmacophore and are therefore likely to be active. This approach is more computationally efficient than docking large libraries and can be used as an initial filtering step to identify promising candidates for further study. mdpi.com

Table 2: Common Pharmacophoric Features for α2-Adrenergic Agonists

Pharmacophoric Feature Corresponding Chemical Group in Tizanidine Putative Interaction Reference
Positive Ionizable Center Protonated Imidazoline Ring Electrostatic interaction with Asp113 mdpi.com
Hydrogen Bond Acceptor Nitrogen atoms in the thiadiazole ring H-bond with receptor residues mdpi.com
Hydrogen Bond Donor N-H group of the imidazoline ring H-bond with receptor residues mdpi.com
Aromatic Ring Benzothiadiazole ring system Hydrophobic/π-stacking interactions mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Models

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, helping to avoid costly late-stage failures. japsonline.com

For tizanidine, these models provide valuable data:

Absorption: Tizanidine is predicted to be well-absorbed from the gastrointestinal tract. mdpi.com However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute oral bioavailability of about 40%. drugbank.comresearchgate.netnih.gov

Distribution: The volume of distribution is approximately 2.4 L/kg, indicating extensive tissue distribution. nih.gov Plasma protein binding is relatively low at around 30%. nih.gov In silico tools can predict blood-brain barrier penetration, which is relevant for a centrally acting agent.

Metabolism: Predictive models confirm that tizanidine is extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2. nih.govnih.gov In silico tools can identify potential drug-drug interactions by predicting the inhibitory effects of co-administered drugs on CYP1A2. For example, potent CYP1A2 inhibitors like fluvoxamine (B1237835) are predicted to significantly increase tizanidine concentrations. nih.gov

Excretion: The metabolites of tizanidine are primarily excreted by the kidneys. Less than 3% of a dose is excreted unchanged in the urine. nih.gov

Table 3: Predicted and Experimental ADME Properties of Tizanidine

ADME Parameter Predicted/Experimental Value Significance Reference
Oral Bioavailability ~40% (Experimental) High first-pass metabolism drugbank.comresearchgate.netnih.gov
Plasma Protein Binding ~30% (Experimental) Low binding, higher free fraction nih.gov
Volume of Distribution (Vd) 2.4 L/kg (Experimental) Extensive distribution into tissues nih.gov
Primary Metabolizing Enzyme CYP1A2 (Experimental/In Silico) High potential for drug-drug interactions nih.govnih.gov
Polar Surface Area (PSA) 62.20 Ų (Calculated) Influences membrane permeability ebi.ac.uk
LogP 1.72 - 2.02 (Calculated) Indicates moderate lipophilicity ebi.ac.uk

Cheminformatics and Ligand-Based Drug Design Approaches

Cheminformatics and ligand-based drug design utilize computational techniques to analyze chemical data and design new molecules with desired properties, based on the structures of known active ligands like tizanidine. nih.gov These approaches are particularly valuable when the 3D structure of the target receptor is unknown or has limitations.

Similarity and Substructure Searching: Cheminformatics tools can screen vast chemical databases for molecules that are structurally similar to tizanidine or contain key substructures, such as the 2-aminoimidazoline (B100083) moiety fused to an aromatic system. This can rapidly identify new starting points for drug discovery programs.

Ligand-Based Virtual Screening: This involves using the structure of tizanidine as a template to find other molecules that are likely to bind to the same target. This can be done using 2D similarity metrics or 3D shape and electrostatic comparisons.

De Novo Design: Advanced computational methods, including deep learning and artificial intelligence, are now being used to generate entirely new molecular structures. nih.govresearchgate.net These methods can be trained on datasets of known α2-adrenergic agonists to learn the principles of molecular recognition and then propose novel, optimized structures that may have improved potency, selectivity, or pharmacokinetic properties compared to existing drugs like tizanidine. nih.govresearchgate.net For example, recent studies have focused on generating novel scaffolds to avoid the imidazoline ring, which can cause side effects by interacting with other imidazoline receptors. nih.gov

These cutting-edge in silico methods are accelerating the pace of drug discovery for targets like the α2-adrenergic receptor, providing new avenues for developing next-generation therapeutics. nih.govosti.gov

Future Research Directions and Emerging Avenues

Elucidating Unexplored Mechanistic Pathways

While tizanidine's primary mechanism of action involves agonism at α2-adrenergic receptors to reduce spasticity by increasing presynaptic inhibition of motor neurons, its full mechanistic profile is not completely understood. drugbank.comhres.cadrugs.com The effects are most pronounced on polysynaptic pathways. hres.cadrugs.com Future research will likely delve into pathways beyond its principal adrenergic activity. For instance, studies have suggested that tizanidine's antinociceptive effects in neuropathic pain models may involve the inhibition of the TLR4/NF-κB p65 signaling pathway, which in turn suppresses the production of pro-inflammatory cytokines. dovepress.comnih.govspandidos-publications.com Further investigation into these and other potential molecular interactions could reveal new therapeutic targets and applications. The relationship between tizanidine's imidazoline (B1206853) chemical structure and that of clonidine (B47849) suggests shared properties, yet tizanidine (B1208945) exhibits significantly lower hypotensive potency, a difference that warrants further mechanistic exploration. hres.cafda.gov Additionally, its effects on neuropathic pain appear to be sex-dependent in animal models, with antiallodynic effects in females linked to adrenergic α2A/2B receptors and in males to opioid receptors, indicating complex, yet-to-be-fully-elucidated pathways. dovepress.comnih.gov

Development of Advanced Preclinical Disease Models

To better translate preclinical findings to clinical applications, the development of more sophisticated disease models is crucial. Traditional animal models, while valuable, may not fully recapitulate the complexity of human neurological disorders. nih.gov The emergence of human pluripotent stem cell (iPSC)-derived brain organoids offers a promising frontier for tizanidine research. nih.govfrontiersin.orgnews-medical.net These three-dimensional models can simulate human brain development and neural network formation, providing a more biomimetic platform to study disease pathology and screen for therapeutic efficacy. frontiersin.orgnews-medical.net For instance, brain organoids can model the aberrant protein aggregation seen in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnews-medical.net Integrating microglia into these organoid systems is a key challenge, as their proper maturation is environment-dependent, but would offer a more complete model of the brain's immune and inflammatory responses. jneurology.com Furthermore, transplanting human brain organoids into animal models could provide an in vivo system with functional neuronal networks and vascularization, overcoming some limitations of purely in vitro systems. frontiersin.org

Biomarker Discovery and Validation Research

Identifying and validating biomarkers is essential for personalizing tizanidine therapy and predicting patient response. Currently, research into specific biomarkers for tizanidine is limited. Future studies could focus on discovering pharmacodynamic biomarkers that correlate with tizanidine's therapeutic effects on spasticity and pain. This could involve proteomics and metabolomics approaches to identify proteins and metabolites that change in response to the drug. researchgate.net Given that tizanidine is extensively metabolized by the cytochrome P450 enzyme CYP1A2, genetic variations in this enzyme could serve as a biomarker for predicting interindividual variability in drug metabolism and response. nih.govutupub.fi Research could explore specific single nucleotide polymorphisms (SNPs) in the CYP1A2 gene and their association with tizanidine's pharmacokinetics and clinical outcomes. utupub.fi This would aid in optimizing therapy and minimizing potential drug-drug interactions, such as the known contraindication with strong CYP1A2 inhibitors like ciprofloxacin (B1669076) and fluvoxamine (B1237835). nih.govnih.govresearchgate.net

Exploration of Novel Therapeutic Indications (Preclinical)

Preclinical research is uncovering a range of potential new uses for tizanidine beyond its current indications for muscle spasticity. nih.govdovepress.com

Neuropathic Pain: Animal models have shown that tizanidine can produce antiallodynia and attenuate mechanical and thermal hyperalgesia in neuropathic pain. dovepress.comnih.govnih.gov The mechanism appears to involve inhibiting the production of proinflammatory cytokines by suppressing the TLR4/NF-κB signaling pathway. nih.govspandidos-publications.com Open-label studies in humans have also suggested its effectiveness for neuropathic pain, warranting larger controlled trials. dovepress.comresearchgate.net

Gastroprotection: Tizanidine has been found to have a gastroprotective effect when co-administered with nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) in animal models, potentially by increasing the anti-inflammatory effects of the NSAID while reducing gastric injury. nih.govdovepress.com

Anti-tumor Effects: Preliminary in vitro research has indicated that tizanidine may inhibit the proliferation, migration, and invasion of osteosarcoma cells, suggesting a potential role as an anti-tumor agent. dovepress.com The proposed mechanism involves the PI3K/AKT signaling pathway. dovepress.com

These preclinical findings highlight promising areas for further investigation to expand the therapeutic utility of tizanidine.

Integration of Omics Technologies in Tizanidine Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—holds significant potential for advancing tizanidine research. researchgate.net

Genomics: Genome-wide association studies (GWAS) can help identify genetic variants that influence an individual's response to tizanidine. utupub.fi As CYP1A2 is the primary enzyme for tizanidine metabolism, genomic studies focusing on this enzyme and its regulatory genes, like AHR, can explain interindividual variability in drug clearance. utupub.fi

Proteomics: This technology allows for the large-scale study of proteins, helping to identify the protein targets of tizanidine and the downstream signaling pathways it modulates. researchgate.net Chemical proteomics can be used to map drug-target interactions directly. b-cdn.net In the context of tizanidine, proteomics could be used to identify biomarkers of efficacy and to better understand its off-target effects. researchgate.net

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can provide a snapshot of the physiological effects of tizanidine, potentially revealing novel mechanisms of action and identifying biomarkers of drug exposure and response.

Integrating these omics platforms can provide a systems-biology perspective on tizanidine's action, leading to a more comprehensive understanding of its pharmacology and facilitating the development of personalized medicine approaches. medrxiv.org

Combinatorial Research Strategies and Polypharmacology

Investigating tizanidine in combination with other therapeutic agents is a key area for future research, aiming to enhance efficacy and manage polypharmacy in patients with complex conditions. researchgate.netmedscape.com

Pain Management: Preclinical studies have shown synergistic anti-inflammatory effects when tizanidine is combined with NSAIDs like naproxen. researchgate.net Clinical research has also explored its use with amitriptyline (B1667244) for chronic tension-type headaches, suggesting a faster improvement in headache patterns compared to amitriptyline alone. d-nb.info Its role as part of a multimodal analgesia strategy to reduce postoperative pain and opioid consumption is also a promising avenue. nih.gov

Spasticity Management: Case studies suggest that combining tizanidine with baclofen (B1667701) could be a logical approach for improved spasticity control, potentially allowing for better management of dose-dependent adverse events. researchgate.netnih.gov

However, not all combinations are beneficial. For example, a preclinical study on the combination of tramadol (B15222) and tizanidine showed an antagonistic effect in an acute pain model. nih.gov These findings underscore the importance of systematic isobolographic analysis in preclinical studies to determine the nature of drug interactions (synergistic, additive, or antagonistic) before proceeding to clinical investigation. Polypharmacology studies are crucial, especially in elderly populations who are often on multiple medications, to avoid negative drug-drug interactions, such as the increased risk of hypotension when combined with antihypertensives or the severe reactions when combined with contraindicated CYP1A2 inhibitors. nih.govresearchgate.netmedscape.comvumc.org

Combination AgentPotential IndicationObserved Preclinical/Clinical EffectReference
NaproxenInflammation/PainSynergistic anti-inflammatory effect in rats. researchgate.net
AmitriptylineChronic Tension-Type HeadacheFaster improvement in headache pattern in a preliminary human study. d-nb.info
BaclofenSpasticityPotential for improved spasticity control and management of adverse events. researchgate.netnih.gov
TramadolAcute PainAntagonistic effect observed in a rat model. nih.gov

Overcoming Research Challenges in Tizanidine Development

Several challenges impede the progress of tizanidine research and development. A primary limitation is the high inter-individual variability in its pharmacokinetics. nih.gov Its extensive first-pass metabolism through CYP1A2 leads to a low oral bioavailability of about 40%. fda.gov

Future research must also address the limitations of current preclinical models. nih.govannualreviews.org While animal models have been useful, they often fail to fully capture the nuances of human diseases, particularly complex neurological disorders. nih.gov The development and refinement of advanced models like vascularized and functional brain organoids are critical to improving the predictive validity of preclinical research. frontiersin.org

Another challenge is managing the risks associated with polypharmacy in clinical studies and practice. medscape.comvumc.org Tizanidine's potential for drug-drug interactions, particularly with CNS depressants and CYP1A2 inhibitors, requires careful consideration in trial design and clinical use. drugs.comnih.govnih.gov Developing new delivery systems, such as transdermal patches or buccal films, is an active area of research to overcome the limitations of oral administration, potentially improving bioavailability and patient compliance. nih.govdovepress.comresearchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying tizanidine lactate purity in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Use a C18 column (4.6 mm × 12.5 cm, 5 µm particle size) with a mobile phase of monobasic potassium phosphate buffer (pH 7.5) and acetonitrile (80:20). Monitor at 230 nm and 318 nm for optimal detection of impurities like tizanidine-related compounds A, B, and C . Calibration curves should be validated against USP reference standards, and relative response factors (e.g., 0.1% limit for individual impurities) must align with pharmacopeial guidelines .

Q. What is the primary mechanism of action of this compound in managing spasticity?

  • Methodological Answer : Tizanidine acts as a centrally selective α2-adrenergic agonist, inhibiting excitatory amino acids (e.g., glutamate) release from spinal interneurons. This enhances presynaptic inhibition of motor neurons, reducing hyperreflexia. In vitro electrophysiological models (e.g., rat spinal cord preparations) are used to study its effects on polysynaptic pathways .

Q. How are preclinical safety profiles of this compound assessed?

  • Methodological Answer : Conduct acute and subchronic toxicity studies in rodent models (e.g., Sprague-Dawley rats) with dose ranges of 1–30 mg/kg. Monitor hepatic enzymes (ALT, AST) and renal biomarkers (creatinine, BUN) to detect organ toxicity. Histopathological analysis of liver and kidney tissues post-mortem is critical .

Advanced Research Questions

Q. How can researchers design a high-quality RCT to evaluate this compound’s long-term efficacy in pediatric cerebral palsy (CP)?

  • Methodological Answer :

  • Population : Children aged 2–12 years with CP (GMFCS Levels III–V).
  • Intervention : Liquid formulation of tizanidine (0.1 mg/kg/day, titrated weekly).
  • Control : Placebo or baclofen (1.5 mg/kg/day).
  • Endpoints : Spasticity (Modified Ashworth Scale), pain (Wong-Baker FACES), and gross motor function (GMFM-88) at 12 weeks. Include long-term follow-up at 6–12 months to assess gait improvements and quality of life (PedsQL) .
  • Statistical Plan : Use intention-to-treat analysis with mixed-effects models to account for dropout rates.

Q. What strategies address contradictory data on tizanidine’s adverse event (AE) profile in diverse populations?

  • Methodological Answer : Perform disproportionality analysis of FAERS data using reporting odds ratios (ROR) and Bayesian confidence propagation neural networks (BCPNN). Stratify by demographics (e.g., sex, age) to identify signals like hypokalemic nephropathy (ROR > 5, lower 95% CI > 1). Validate findings via prospective cohort studies with AE monitoring timelines (median onset: 75 days; IQR: 28–223 days) .

Q. How can buccal film formulations of this compound be optimized for enhanced bioavailability?

  • Methodological Answer :

  • Formulation : Use chitosan lactate (2% w/v) as a mucoadhesive polymer. Incorporate meloxicam (1:1 ratio) to synergistically target pain and inflammation.
  • In Vitro Testing : Assess dissolution in simulated saliva (pH 6.8) and permeation via porcine buccal mucosa using Franz diffusion cells. Compare bioavailability to oral tablets in rabbit models (AUC₀–24: target ≥ 80% of reference) .

Q. What advanced statistical approaches resolve discrepancies in tizanidine’s pharmacokinetic (PK) variability across studies?

  • Methodological Answer : Apply population PK modeling (NONMEM) to pooled data from crossover studies. Covariates like BMI, CYP1A2 genotype (e.g., CYP1A21F polymorphism), and food effects (high-fat vs. fasting) should be included. Validate with bootstrapping and visual predictive checks to refine dosing regimens .

Methodological Guidelines

  • Experimental Design : Follow USP protocols for impurity profiling (Table 1, ) and ICH Q2(R1) for analytical validation.
  • Data Interpretation : Use PICOT frameworks to structure hypotheses (e.g., “In adults with MS [P], does tizanidine [I] reduce spasticity [O] compared to diazepam [C] over 8 weeks [T]?”) .
  • Ethical Compliance : Adhere to FDA guidelines for pediatric trials (21 CFR 50) and report SAEs within 24 hours in pharmacovigilance studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.